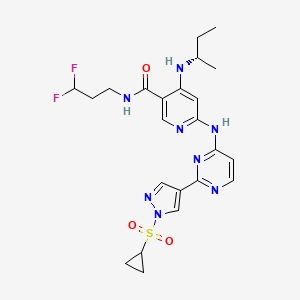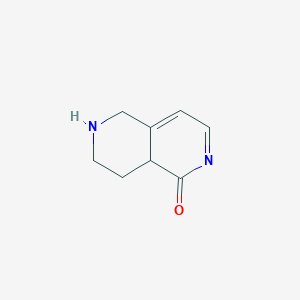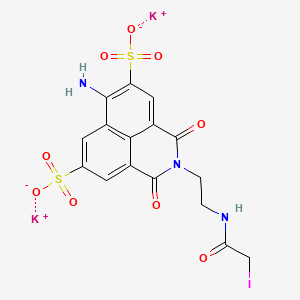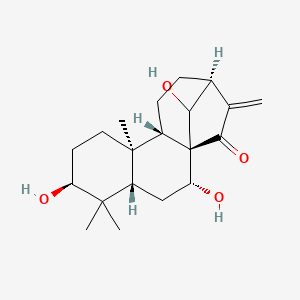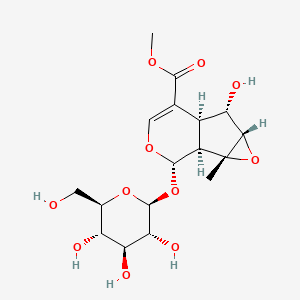
Folic acid (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:
Condensation Reaction:
p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.
Oxidation: Dihydrofolic acid is oxidized to folic acid.
Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).
Industrial Production Methods
Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.
Purification: The product is purified using crystallization or chromatography techniques.
Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.
化学反应分析
Types of Reactions
Folic acid (disodium) undergoes various chemical reactions, including:
Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.
Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.
Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.
Methylation: S-adenosylmethionine as a methyl donor.
Hydrolysis: Acidic or basic solutions.
Major Products
Reduction: Dihydrofolic acid, tetrahydrofolic acid.
Methylation: Methylated derivatives of purines and thymidylate.
p-Aminobenzoic acid, glutamic acid.科学研究应用
Folic acid (disodium) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.
Biology: Studied for its role in DNA synthesis, repair, and methylation.
Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.
Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.
作用机制
Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .
相似化合物的比较
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, used in the treatment of various cancers.
Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.
Uniqueness
Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.
属性
分子式 |
C19H17N7Na2O6 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |
InChI 键 |
SWIRFWUEJODNRG-LTCKWSDVSA-L |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)



![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

